molecular formula C9H5F4N B1302403 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile CAS No. 247113-90-2

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1302403
CAS No.: 247113-90-2
M. Wt: 203.14 g/mol
InChI Key: SQAMKWHPORKALE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol It features a benzene ring substituted with a fluorine atom at the 3rd position and a trifluoromethyl group at the 4th position, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a nucleophilic addition reaction with a suitable cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like ammonium chloride.

    Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C.

    Isolation and Purification: The resulting product is then isolated by filtration and purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Substituted derivatives with different nucleophiles.

    Reduction: 3-Fluoro-4-(trifluoromethyl)phenylacetamide.

    Oxidation: 3-Fluoro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylacetonitrile: Lacks the fluorine substitution at the 3rd position.

    3-(Trifluoromethyl)phenylacetonitrile: Lacks the fluorine substitution at the 4th position.

    3-Fluoro-4-methylphenylacetonitrile: Substituted with a methyl group instead of a trifluoromethyl group.

Uniqueness

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMKWHPORKALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372171
Record name 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247113-90-2
Record name 3-Fluoro-4-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247113-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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